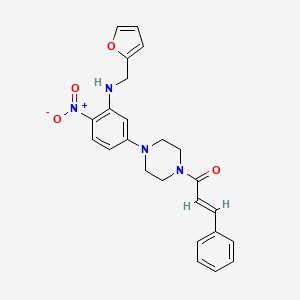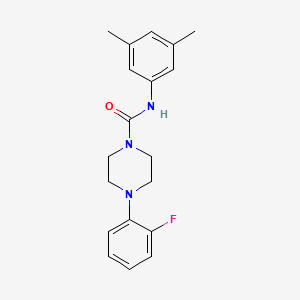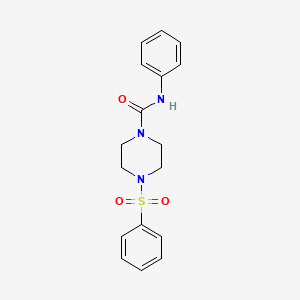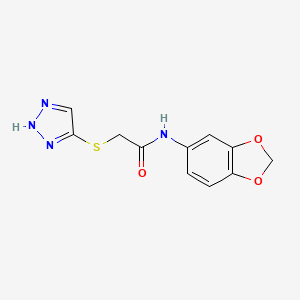
5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline, also known as TAK-901, is a small molecule drug that has shown promising results in scientific research for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal function of the cytoskeleton. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and minimal adverse effects in preclinical studies. However, it can cause reversible neutropenia and thrombocytopenia in some patients. This compound is metabolized by the liver and excreted in the feces, with a half-life of approximately 6 hours.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline has several advantages for lab experiments, including its high potency and selectivity for cancer cells, low toxicity profile, and well-defined mechanism of action. However, this compound is not effective against all types of cancer, and its efficacy may be affected by drug resistance mechanisms. Furthermore, this compound may interact with other drugs or compounds, which could affect its activity and toxicity.
Orientations Futures
There are several potential future directions for the research and development of 5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline. One direction is to explore the combination of this compound with other anticancer agents to enhance its efficacy and overcome drug resistance. Another direction is to investigate the use of this compound in combination with immunotherapy or targeted therapy for personalized cancer treatment. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline involves several steps, starting with the reaction of 4-cinnamoyl-1-piperazinecarboxylic acid with 2-nitrobenzaldehyde to form an intermediate product. This intermediate product is then reacted with furfurylamine to produce this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline has been extensively studied in scientific research for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in mouse models of cancer.
Propriétés
IUPAC Name |
(E)-1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-24(11-8-19-5-2-1-3-6-19)27-14-12-26(13-15-27)20-9-10-23(28(30)31)22(17-20)25-18-21-7-4-16-32-21/h1-11,16-17,25H,12-15,18H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQINSVAPFCUIF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methylene]amino}sulfonyl)benzoate](/img/structure/B5318416.png)
![2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5318431.png)
![(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5318438.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5318456.png)

![3-{[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5318468.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(1-naphthyl)vinyl]benzamide](/img/structure/B5318478.png)

![1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5318501.png)
![2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)
![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)
![4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5318527.png)

![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5318540.png)